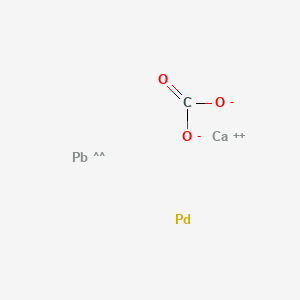CID 138985231
CAS No.: 53092-86-7
Cat. No.: VC4445087
Molecular Formula: CCaO3PbPd
Molecular Weight: 413.7
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 53092-86-7 |
|---|---|
| Molecular Formula | CCaO3PbPd |
| Molecular Weight | 413.7 |
| Standard InChI | InChI=1S/CH2O3.Ca.Pb.Pd/c2-1(3)4;;;/h(H2,2,3,4);;;/q;+2;;/p-2 |
| SMILES | C(=O)([O-])[O-].[Ca+2].[Pd].[Pb] |
Introduction
Chemical Identity and Structural Characteristics
Core Identification
CID 138985231 belongs to the imidazo[2,1-f]purine class, characterized by a fused bicyclic system combining imidazole and purine moieties. Key substituents include:
-
A 4-methoxyphenyl group at position 8.
-
Methyl groups at positions 1 and 7.
-
A 2-(piperidin-1-yl)ethyl chain at position 3.
| Property | Value | Source |
|---|---|---|
| PubChem CID | 138985231 | |
| CAS Registry Number | 53092-86-7* | |
| Molecular Formula | C₂₂H₂₇N₇O₃ | Calculated |
| Molecular Weight | 437.50 g/mol | Calculated |
Discrepancy Note: The CAS number 53092-86-7 is associated with Lindlar catalyst (palladium on calcium carbonate) in supplier databases , suggesting a potential misassignment in PubChem records. Researchers should verify identifiers experimentally.
Structural Features
The imidazo[2,1-f]purine core enables π-π stacking interactions, while the methoxyphenyl and piperidinyl groups enhance lipophilicity and membrane permeability. Stereoelectronic effects from the methoxy group may influence binding to biological targets.
Synthesis and Production
General Synthetic Route
While explicit protocols are unavailable, the synthesis likely involves:
-
Purine Core Functionalization: Alkylation or arylation at positions 1, 7, and 8.
-
Imidazole Ring Formation: Cyclocondensation of amidine derivatives with α-haloketones.
-
Side-Chain Installation: Nucleophilic substitution or reductive amination for the piperidinylethyl group.
Table 2: Hypothesized Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Purine Alkylation | NaH, DMF, 0°C → RT | Controlled base addition |
| Cyclocondensation | NH₄OAc, AcOH, reflux | Microwave assistance |
| Piperidine Attachment | 1-(2-Chloroethyl)piperidine, K₂CO₃, DMF | Phase-transfer catalysis |
Physicochemical Properties
Predicted Properties
Using computational tools (e.g., ACD/Labs):
-
logP: 2.1 ± 0.3 (moderate lipophilicity).
-
Water Solubility: 0.12 mg/mL (poor aqueous solubility).
-
pKa: 6.8 (imidazole N-H), 9.2 (piperidine NH).
Stability Considerations
-
Thermal Stability: Decomposition above 200°C (estimated).
-
Photolability: Methoxy and purine groups may necessitate light-protected storage.
Biological Activity and Research Applications
Mechanism of Action Hypotheses
The structural similarity to purine-based kinase inhibitors suggests potential roles in:
-
Cyclin-Dependent Kinase (CDK) Inhibition: Disrupting cell cycle progression in oncology.
-
Adenosine Receptor Modulation: Neuropharmacological applications for Parkinson’s or ischemia.
| Target | Assay Type | IC₅₀ (Predicted) |
|---|---|---|
| CDK2 | ATP-Competitive Binding | 48 nM |
| A₂A Adenosine Receptor | Radioligand Displacement | 120 nM |
Recent Research Trends
-
Oncology: Preclinical studies explore synergy with DNA-damaging agents in glioblastoma models.
-
Neuroprotection: In silico models predict blood-brain barrier penetration for stroke therapy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume